molecular formula C16H15ClN4OS B6716448 3-Chloro-4-[4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]benzonitrile

3-Chloro-4-[4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]benzonitrile

Cat. No.: B6716448
M. Wt: 346.8 g/mol
InChI Key: XGXYQHCOICELAJ-UHFFFAOYSA-N
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Description

3-Chloro-4-[4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]benzonitrile is a complex organic compound characterized by its unique molecular structure. This compound features a chlorobenzonitrile group, a piperazine ring, and a 4-methyl-1,3-thiazole moiety. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-[4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]benzonitrile typically involves multiple steps. One common approach is the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with piperazine in the presence of coupling agents like carbodiimides (e.g., DCC, EDC). The resulting intermediate is then reacted with 3-chloro-4-cyanobenzene to form the final product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chlorobenzonitrile group can be oxidized to form chlorobenzonitrile derivatives.

  • Reduction: The nitrile group can be reduced to form primary amines.

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Chlorobenzonitrile derivatives.

  • Reduction: Primary amines.

  • Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 3-Chloro-4-[4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]benzonitrile exerts its effects involves interactions with specific molecular targets. The thiazole ring, in particular, is known to bind to various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 4-Methyl-1,3-thiazole-5-carboxylic acid

  • Piperazine

  • Chlorobenzonitrile

Uniqueness: 3-Chloro-4-[4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]benzonitrile stands out due to its unique combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and biological activities, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

3-chloro-4-[4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4OS/c1-11-15(23-10-19-11)16(22)21-6-4-20(5-7-21)14-3-2-12(9-18)8-13(14)17/h2-3,8,10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXYQHCOICELAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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